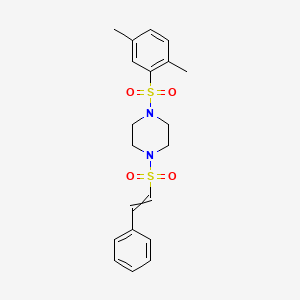

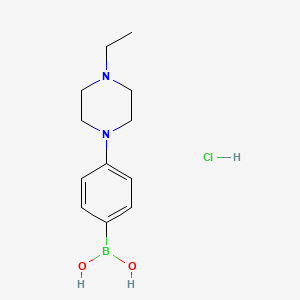

![molecular formula C9H14O3 B2935188 (1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol CAS No. 86116-71-4](/img/structure/B2935188.png)

(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

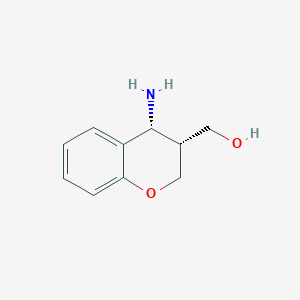

(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol, also known as spirocyclic alcohol, is a cyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties. It is a chiral molecule that possesses a spirocyclic core structure, which makes it an interesting target for synthetic chemists. In

Aplicaciones Científicas De Investigación

Polymer Electrolytes for Lithium-Metal Batteries

The compound’s structural similarity to 1,3-dioxolane makes it a candidate for use in polymer electrolytes for lithium-metal batteries (LMBs). Its potential for decent compatibility with Li-metal and the ability to form a robust solid-electrolyte interphase could lead to stable operation of high-voltage LMBs .

Stereoselective Organic Synthesis

This compound could be involved in stereoselective synthesis processes. The presence of multiple chiral centers allows for the formation of stereospecific intermediates, which are valuable in creating complex molecules with defined three-dimensional arrangements .

High-Energy-Density Solid-State Batteries

Given its structural relation to 1,3-dioxolane, this compound could be utilized to develop high-energy-density solid-state batteries. Its oxidation stability and interfacial contact properties could be beneficial in achieving high cut-off voltages and cycling stability .

Synthetic Intermediate for Heterocyclic Compounds

The compound’s framework is suitable for the regio- and stereoselective preparation of heterocyclic compounds. It can act as a synthetic intermediate in reactions involving hypervalent iodine, leading to diverse heterocyclic structures .

Condensation Reactions in Organic Chemistry

It may serve as a reagent in condensation reactions with carbonyl compounds and vicinal diols. This could result in the synthesis of various 1,3-dioxolanes, which are important in organic synthesis and industrial applications .

Propiedades

IUPAC Name |

(1'R,2'R,4'R)-spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8-4-7-3-6(8)5-9(7)11-1-2-12-9/h6-8,10H,1-5H2/t6-,7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWWQUYQQOVPMJ-BWZBUEFSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(O1)CC3CC2CC3O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2(O1)C[C@H]3C[C@@H]2C[C@H]3O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

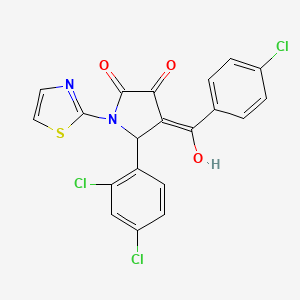

![N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2935108.png)

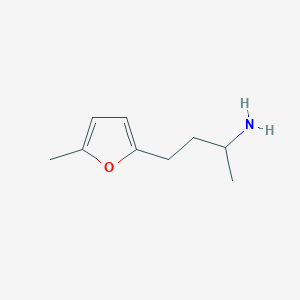

![(1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2935113.png)

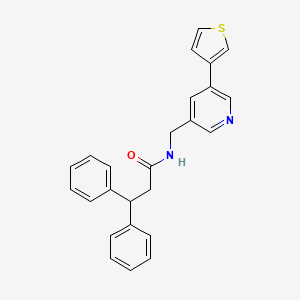

![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935116.png)

![N-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)acetamide](/img/structure/B2935122.png)

![(11Z)-11-{[3-(aminocarbonyl)phenyl]imino}-N-(2,5-diethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2935124.png)